4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with a 2-nitrophenyl group at the 1-position and a sulfonamide-linked aminobenzene moiety at the 4-position.
Properties
CAS No. |
62537-86-4 |
|---|---|
Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(2-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-5-7-13(8-6-11)25(23,24)18-12-9-17-19(10-12)14-3-1-2-4-15(14)20(21)22/h1-10,18H,16H2 |
InChI Key |
FJSBTLODLRYFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-phenylbenzenesulfonamide followed by halogenation to introduce the nitrophenyl and pyrazolyl groups . The reaction conditions often involve the use of metal-promoted tandem nitration and halogenation, employing reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Aromatic substitution reactions can introduce different substituents on the benzene ring, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts such as palladium on carbon or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Amino-N-(1-(2-aminophenyl)-1H-pyrazol-4-yl)benzenesulfonamide, while oxidation can produce sulfone derivatives.
Scientific Research Applications
4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Effects on Bioactivity
- Sulfametazina (4-Amino-N-(4-Methylpyrimidin-2-yl)Benzene-1-Sulfonamide) and Sulfamerazine (4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)Benzene-1-Sulfonamide): These pyrimidine-based sulfonamides exhibit antimicrobial activity due to their ability to inhibit dihydropteroate synthase. The target compound replaces the pyrimidine ring with a nitro-substituted pyrazole, which may enhance lipophilicity and alter binding kinetics.
4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzene-Sulfonamide :
This analog replaces the 2-nitrophenyl group with a trifluoromethylbenzyl substituent. The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the nitro group, suggesting divergent pharmacokinetic profiles. However, the nitro group in the target compound may offer stronger electron-withdrawing effects, influencing electronic interactions in biological targets .
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives: highlights 1,3,4-thiadiazole sulfonamides with potent activity against E. coli, B. mycoides, and C. albicans. However, synergistic effects with the sulfonamide moiety might compensate .
- Zelenirstat (2,6-Dichloro-N-[1,5-Dimethyl-3-(2-Methylpropyl)-1H-Pyrazol-4-yl]-4-[2-(Piperazin-1-yl)Pyridin-4-yl]Benzene-1-Sulfonamide): This antineoplastic agent demonstrates how pyrazole sulfonamides can be optimized for non-antibiotic applications.
Physicochemical Properties
Solubility :
Sulfametazina and Sulfamerazine exhibit variable solubility in alcohol-water mixtures, influenced by their pyrimidine substituents . The target compound’s nitro and pyrazole groups likely reduce aqueous solubility compared to these analogs but may improve membrane permeability.- Melting Points: While direct data for the target compound is unavailable, related pyrazole sulfonamides (e.g., Example 53 in ) show melting points between 175–178°C, suggesting that the nitro group’s polarity may elevate the target’s melting point relative to non-polar analogs .
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Biological Activity
4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13N5O4S
- Molecular Weight : 345.36 g/mol
- CAS Number : 12346911
The presence of the pyrazole ring and the sulfonamide group contributes to its biological activity, particularly in anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. A notable example is methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, which demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or receptors associated with tumor growth. For example, some pyrazole derivatives act as MK2 inhibitors, affecting inflammatory pathways linked to cancer progression .
Anti-inflammatory Activity
4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to influence cytokine release and modulate inflammatory responses. In vivo studies have shown that certain pyrazole compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
- Cytokine Modulation : The compound may alter the release of pro-inflammatory cytokines, thereby reducing inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Study on HepG2 Cells : A derivative was tested against liver cancer cells and showed a significant reduction in cell viability, indicating potential for therapeutic use in hepatocellular carcinoma .
- Neuroinflammation Model : In a model of LPS-induced neuroinflammation, a related pyrazole compound demonstrated a reduction in TNF-alpha release, suggesting its utility in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cells | Inhibition (%) |
|---|---|---|---|
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | Anticancer | HepG2 | 54.25 |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | Anticancer | HeLa | 38.44 |
| Pyrazole Derivative | Anti-inflammatory | Microglial Cells | Reduced TNF-alpha Release |
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